Ptp1B-IN-2
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Overview
Description
PTP1B-IN-2 is a compound that acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that negatively regulates insulin signaling pathways, making it a significant target for the treatment of type 2 diabetes mellitus and obesity . By inhibiting PTP1B, this compound can enhance insulin sensitivity and improve glucose tolerance .
Scientific Research Applications
PTP1B-IN-2 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of protein tyrosine phosphatases and to develop new therapeutic agents . In biology, it is used to investigate the role of PTP1B in cellular signaling pathways and its impact on metabolic diseases . In medicine, this compound is being explored as a potential treatment for type 2 diabetes mellitus, obesity, and related metabolic disorders . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting PTP1B .
Mechanism of Action
Target of Action
The primary target of Ptp1B-IN-2 is the enzyme Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key player in several human diseases and disorders, such as diabetes, obesity, and hematopoietic malignancies . It is a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways .
Mode of Action
This compound interacts with PTP1B by inhibiting its activity. PTP1B, as a negative regulator of the insulin signaling, dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), which consequently leads to a decreased insulin signaling . The inhibition of PTP1B by this compound can prevent these pathogenetic events .
Biochemical Pathways
The inhibition of PTP1B affects several biochemical pathways. In the insulin signaling pathway, PTP1B dephosphorylates the insulin receptor (IR) or insulin receptor substrate 1 (IRS-1), thus reducing insulin sensitivity . Additionally, PTP1B also plays an important role in leptin signaling through dephosphorylation of JAK2, a downstream effector of the leptin receptor .
Pharmacokinetics
It is known that ptp1b inhibitors improve the sensitivity of the insulin receptor and have the ability to cure insulin resistance-related diseases .
Result of Action
The inhibition of PTP1B by this compound results in increased insulin-dependent metabolic signaling and improved insulin sensitivity . This can lead to improvements in conditions such as diabetes and obesity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of PTP1B can vary across different cells and tissues , which may affect the efficacy of this compound
Safety and Hazards
Future Directions
PTP1B has been a therapeutic target for over two decades, with PTP1B inhibitors identified either from natural sources or developed throughout the years . Some of these inhibitors have reached phase I and/or II clinical trials in humans for the treatment of T2DM, obesity, and/or metastatic breast cancer . The main challenges associated with the drug discovery process and development of effective therapeutic agents against PTP1B activity have been specificity, selectivity, and bioavailability . Future directions for manipulating the activity of this key metabolic enzyme include developing new strategies targeting this enzyme .
Biochemical Analysis
Biochemical Properties
Ptp1B-IN-2 plays a crucial role in biochemical reactions by inhibiting the activity of PTP1B. This inhibition affects several enzymes, proteins, and other biomolecules. PTP1B is known to dephosphorylate tyrosine residues on its substrates, including the insulin receptor and leptin receptor. By inhibiting PTP1B, this compound prevents the dephosphorylation of these receptors, thereby enhancing their signaling activity. This interaction is essential for maintaining proper metabolic functions and preventing insulin resistance .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In adipocytes, it enhances insulin signaling, leading to improved glucose uptake and metabolism. In hepatocytes, this compound reduces gluconeogenesis and promotes glycogen synthesis. Additionally, this compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell growth, proliferation, and survival. These effects collectively contribute to improved metabolic health and reduced risk of metabolic disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic site of PTP1B, thereby inhibiting its phosphatase activity. This inhibition prevents the dephosphorylation of key tyrosine residues on the insulin and leptin receptors, leading to sustained activation of these receptors. Additionally, this compound may interact with allosteric sites on PTP1B, further enhancing its inhibitory effects. These interactions result in increased insulin and leptin signaling, which are crucial for maintaining metabolic homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and retains its inhibitory activity over extended periods. Prolonged exposure to this compound may lead to adaptive responses in cells, such as upregulation of compensatory pathways. Long-term studies have shown that this compound can maintain its beneficial effects on glucose metabolism and insulin sensitivity, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively improves insulin sensitivity and glucose tolerance without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and alterations in lipid metabolism. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of PTP1B. By preventing the dephosphorylation of the insulin and leptin receptors, this compound enhances the signaling through the PI3K/Akt and MAPK pathways. These pathways are critical for regulating glucose uptake, glycogen synthesis, and lipid metabolism. Additionally, this compound may influence other metabolic pathways, such as those involved in energy expenditure and adipogenesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its inhibitory effects on PTP1B. The distribution of this compound within tissues may also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
This compound primarily localizes to the cytoplasm and endoplasmic reticulum, where it interacts with PTP1B. The compound’s localization is influenced by its chemical properties and the presence of targeting signals or post-translational modifications. In some cases, this compound may also be found in other subcellular compartments, such as the mitochondria, where it can modulate additional signaling pathways. The precise subcellular localization of this compound is crucial for its activity and function .
Preparation Methods
The synthesis of PTP1B-IN-2 involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
PTP1B-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of this compound .
Comparison with Similar Compounds
PTP1B-IN-2 is unique compared to other PTP1B inhibitors due to its specific binding affinity and inhibitory potency . Similar compounds include Ertiprotafib, which also targets PTP1B but has different binding characteristics and clinical efficacy . Other similar compounds include natural product-derived inhibitors and synthetic small molecules that target the allosteric sites of PTP1B . This compound stands out for its potential therapeutic applications and its ability to selectively inhibit PTP1B without affecting other protein tyrosine phosphatases .
Properties
IUPAC Name |
methyl 5-[benzylsulfonyl-[[4-[(2-methoxy-2-oxoethyl)-methylsulfonylamino]phenyl]methyl]amino]-2-[(4-methylphenyl)methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O9S2/c1-25-10-12-27(13-11-25)23-45-32-19-18-30(20-31(32)34(38)44-3)36(47(41,42)24-28-8-6-5-7-9-28)21-26-14-16-29(17-15-26)35(46(4,39)40)22-33(37)43-2/h5-20H,21-24H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJQCVHNPGYOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N(CC3=CC=C(C=C3)N(CC(=O)OC)S(=O)(=O)C)S(=O)(=O)CC4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.